
1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine core and subsequent modifications to introduce the ethoxyphenyl and tetrazole functionalities. The synthetic route may employ methodologies such as Ugi reactions or other multicomponent reactions that facilitate the construction of complex scaffolds efficiently .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and phenyl groups have shown promising results against various cancer cell lines. In particular, compounds with similar configurations demonstrated:
- IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7) .
- Induction of apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as effective chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Many related compounds disrupt microtubule dynamics, leading to mitotic catastrophe in cancer cells. This mechanism is crucial for their antiproliferative effects .
- Targeting Specific Enzymes : Some studies suggest that similar compounds may inhibit enzymes such as aromatase, which is involved in estrogen synthesis, thereby affecting hormone-dependent cancers .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds in this class may also interact with GPCRs, influencing signaling pathways related to proliferation and apoptosis .
Case Studies
Several case studies highlight the effectiveness of structurally related compounds:
- Study on Pyrrolidine Derivatives :
- Evaluation of Tetrazole-containing Compounds :
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Compound Structure | IC50 (nM) | Cell Line | Mechanism |
---|---|---|---|
Pyrrolidine Analog | 52 | MCF-7 | Tubulin inhibition |
Tetrazole Derivative | 74 | MDA-MB-231 | Apoptosis induction |
Aromatase Inhibitor | 100 | ER+/PR+ Breast | Hormonal pathway modulation |
科学的研究の応用
The compound 1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its applications, focusing on scientific research, including synthesis methodologies, biological evaluations, and structure-activity relationships.
Synthesis and Methodologies
The synthesis of this compound can be achieved through several methodologies, often involving multi-component reactions (MCRs). For instance, Ugi reactions combined with tetrazole chemistry have been utilized to create diverse libraries of similar compounds. These methods allow for the efficient construction of complex molecular architectures with high structural diversity while minimizing purification steps .
Key Synthetic Routes
- Ugi-Tetrazole Reaction : A one-pot reaction that facilitates the formation of tetrazole-containing compounds with minimal by-products.
- Palladium-Catalyzed Cyclization : This method can be employed to introduce additional complexity to the molecular framework, enhancing biological activity .
Medicinal Chemistry
The compound's structural features make it a candidate for medicinal chemistry applications. Research indicates that derivatives of similar scaffolds exhibit activity against various targets, including:
- Topoisomerase II Inhibitors : Compounds with similar structures have shown promise in inhibiting topoisomerases, which are crucial for DNA replication and transcription .
- G Protein-Coupled Receptor Modulation : The incorporation of tetrazole rings has been linked to modulating GPCR pathways, which are vital in numerous physiological processes .
Structure-Activity Relationships
Studies focusing on structure-activity relationships (SAR) reveal that modifications on the ethoxyphenyl and p-tolyl groups can significantly influence biological activity. For example:
- Substituents on the phenyl ring can alter binding affinities and potencies at target receptors.
- The introduction of different alkyl or functional groups may enhance solubility and bioavailability, critical factors in drug development .
Case Studies
Several case studies highlight the effectiveness of compounds with similar structures:
- PD-1/PD-L1 Inhibitors : Compounds designed to inhibit the PD-1/PD-L1 interaction have shown significant immunomodulatory effects in preclinical models. These findings suggest potential applications in cancer immunotherapy .
- Quorum Sensing Inhibitors : Research into L-homoserine lactone analogs has demonstrated that modifications can lead to effective quorum sensing inhibition in bacterial systems, indicating a pathway for developing antibacterial agents .
- Phospholipidosis Prediction : Studies have shown that certain structural features correlate with the inhibition of lysosomal phospholipase A2, suggesting that this compound could be explored for its potential toxicological profiles during drug development .
特性
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-3-31-19-10-8-17(9-11-19)27-14-16(12-21(27)29)22(30)23-13-20-24-25-26-28(20)18-6-4-15(2)5-7-18/h4-11,16H,3,12-14H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLBAVMVRUKDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。